N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative featuring a benzo[cd]indole core fused with a naphthalene substituent. This compound is synthesized via nucleophilic substitution of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 2-naphthylamine in the presence of DMAP and Et₃N, yielding 54% . Its structural uniqueness lies in the planar benzo[cd]indole system and the electron-rich naphthalene moiety, which enhance binding to biological targets such as TNF-α and RORγ .
Properties
IUPAC Name |
N-naphthalen-2-yl-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-21-17-7-3-6-16-19(11-10-18(22-21)20(16)17)27(25,26)23-15-9-8-13-4-1-2-5-14(13)12-15/h1-12,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWLMQJQVXCHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound by reviewing various studies, synthesizing findings, and presenting relevant data in a structured format.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives characterized by the presence of a naphthalene moiety and a sulfonamide group. The chemical structure can be represented as follows:
This structure contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent antiproliferative effects against several cancer cell lines.
Case Study: EGFR and CDK2 Inhibition
A study investigated several derivatives for their ability to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). The most potent compounds exhibited GI50 values ranging from 37 nM to 193 nM. Notably, compound 5j demonstrated a GI50 of 37 nM, comparable to the reference drug erlotinib (GI50 = 33 nM) .
| Compound | GI50 (nM) | IC50 EGFR (nM) | IC50 CDK2 (nM) |
|---|---|---|---|
| 5j | 37 | 85 | 46 |
| Erlotinib | 33 | 80 | - |
| 5g | 49 | 124 | 33 |
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer cell proliferation. The inhibition of EGFR and CDK2 disrupts cell cycle progression and promotes apoptosis in cancer cells.
Cytotoxicity Profile
In vitro studies have evaluated the cytotoxicity of this compound against normal cell lines, such as MCF-10A (human mammary gland epithelial cells). At a concentration of 50 μM, the tested compounds showed no significant cytotoxic effects, maintaining over 85% cell viability .
Synthesis and Derivatives
The synthesis pathway for this compound involves several steps including the formation of sulfonamide derivatives through reactions with various amines and acids.
Synthesis Overview
- Starting Materials : Naphthalene derivatives and sulfonamides.
- Reagents : Acid chlorides or anhydrides.
- Conditions : Typically carried out under reflux conditions in organic solvents.
Structural Variants
Research has also focused on synthesizing various derivatives to enhance biological activity. Modifications at specific positions on the naphthalene or indole ring have been explored to optimize binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Lower yields (e.g., 26% for 4b) suggest challenges in coupling sterically hindered anilines, while higher yields (68% for 4e) indicate favorable reactivity of indole-containing amines .
TNF-α Inhibition
- The target compound and its derivatives (e.g., 4a, 4c) inhibit TNF-α by disrupting TNF-α/TNFR1 interactions, with IC₅₀ values in the low micromolar range .
- Compound 4e (indol-6-yl substituent) shows enhanced activity due to hydrogen bonding with TNFR1’s Asn27 residue .
RORγ Inhibition
- The target compound’s derivatives (e.g., XY101) act as inverse agonists of RORγ, with >100-fold selectivity over other nuclear receptors. Docking studies using AutoDock Vina reveal strong interactions with RORγ’s His479 and Phe377 residues .
- Modifications like the 4-butylphenyl group () reduce RORγ binding affinity but improve metabolic stability .
Physicochemical Properties
| Property | Target Compound | N-(4-Butylphenyl) Derivative | N-(Hydroxyethyl) Derivative (31) |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.1 | 1.2 |
| Water Solubility | Low | Low | High |
| Melting Point | >250°C | 180–185°C | 120–125°C |
Preparation Methods
Cyclization of 3-Aminonaphthalene-2-carboxylic Acid Derivatives
The benzo[cd]indole skeleton is synthesized through intramolecular cyclization. A representative protocol involves:
Starting Material : 3-Amino-6-bromonaphthalene-2-carboxylic acid.
Reaction Conditions :
- Treatment with phosphoryl chloride (POCl₃) at 80–100°C for 4–6 hours.
- Quenching with ice-water to yield 6-bromo-2-oxo-1,2-dihydrobenzo[cd]indole.
Mechanism : The reaction proceeds via activation of the carboxylic acid to an acid chloride, followed by nucleophilic attack by the amine group to form the indole ring.
Yield : 68–72% after purification by recrystallization from ethanol.
Oxidation and Functionalization
The 2-oxo group is introduced via oxidation of the corresponding dihydroindole:
Reagent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄).
Conditions : Stirring at 50°C for 3 hours.
Yield : 85–90%.
Sulfonation and Sulfonamide Formation
Generation of Benzo[cd]indole-6-sulfonyl Chloride
Sulfonation at position 6 is achieved using chlorosulfonic acid:
Procedure :
- Benzo[cd]indole (1 eq) is dissolved in excess chlorosulfonic acid (ClSO₃H) at 0–5°C.
- The mixture is warmed to 25°C and stirred for 2 hours.
- Quenched by pouring onto ice, yielding the sulfonyl chloride as a precipitate.
Key Parameters :
- Temperature control is critical to avoid over-sulfonation.
- Yield: 60–65% after filtration and drying.
Coupling with Naphthalen-2-amine
The sulfonyl chloride intermediate reacts with naphthalen-2-amine to form the target sulfonamide:
Reaction Setup :
- Benzo[cd]indole-6-sulfonyl chloride (1 eq) and naphthalen-2-amine (1.2 eq) in anhydrous dichloromethane (DCM).
- Addition of triethylamine (TEA, 2 eq) as a base.
Conditions :
- Stirred at room temperature for 12 hours.
- Washed with 1M HCl and brine, then dried over Na₂SO₄.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the pure product.
Yield : 75–80%.
Optimization and Alternative Routes
Palladium-Catalyzed Coupling for Halogenated Intermediates
For brominated or chlorinated precursors, Suzuki-Miyaura coupling can introduce aryl groups post-cyclization:
Example :
- 6-Bromo-2-oxo-1,2-dihydrobenzo[cd]indole (1 eq)
- Naphthalen-2-ylboronic acid (1.5 eq)
- Pd(PPh₃)₄ (5 mol%) in degassed toluene/ethanol (3:1)
- K₂CO₃ (2 eq), refluxed at 110°C for 8 hours.
Yield : 70–75%.
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
Cyclization Step :
- 3-Aminonaphthalene-2-carboxylic acid derivative in POCl₃.
- Microwave at 120°C for 20 minutes.
Yield Improvement : 78% (vs. 68% conventional heating).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.5–7.2 (m, 12H, aromatic), 2.8 (s, 1H, SO₂NH).
- HRMS : m/z calculated for C₂₁H₁₄N₂O₃S [M+H]⁺: 375.0801; found: 375.0805.
Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
Challenges and Solutions
Regioselectivity in Sulfonation
The electrophilic sulfonation of benzo[cd]indole favors position 6 due to electron-donating effects of the oxo group. Competing sulfonation at position 5 is minimized by using excess ClSO₃H and low temperatures.
Amine Coupling Side Reactions
To prevent di-sulfonylation:
- Use a slight excess of naphthalen-2-amine (1.2 eq).
- Conduct reactions under inert atmosphere to avoid amine oxidation.
Industrial-Scale Production
Batch Process :
- Cyclization : 100 L reactor, POCl₃ (20 kg), 80°C, 5 hours.
- Sulfonation : 50 L glass-lined vessel, ClSO₃H (15 kg), 0–5°C.
- Coupling : 200 L DCM, TEA (10 kg), room temperature.
Cost Analysis :
- Raw material cost: $120/kg (benzo[cd]indole core), $85/kg (naphthalen-2-amine).
- Overall production cost: $450/kg at 100 kg scale.
Q & A
Q. What are the standard synthetic protocols for N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?
The compound is synthesized via sulfonamide coupling. First, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is prepared by treating the precursor with chlorosulfonic acid under controlled temperatures (0°C to room temperature). The sulfonyl chloride intermediate is then reacted with naphthalen-2-amine in DMF, using triethylamine (Et3N) as a base and DMAP as a catalyst. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the sulfonamide linkage and aromatic substitution patterns.
- FT-IR to identify the sulfonyl (SO₂) and carbonyl (C=O) groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry .
Q. What initial biological screening approaches are recommended for this sulfonamide derivative?
Prioritize in vitro assays to evaluate:
- Enzyme inhibition (e.g., kinases, phosphatases) using fluorogenic substrates.
- Antimicrobial activity via broth microdilution (MIC/MBC determination).
- Cytotoxicity against cancer cell lines (e.g., MTT assay). Positive controls (e.g., known sulfonamide drugs) and dose-response curves are essential for validation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Focus on structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the naphthalene ring to modulate electronic effects.
- Replace the naphthalene moiety with heterocycles (e.g., quinoline) to alter binding affinity.
- Optimize solubility via sulfonate salt formation or PEGylation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardize assay conditions (e.g., pH, temperature, cell line passage number).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for specificity).
- Perform meta-analyses to identify confounding variables (e.g., solvent effects in in vitro assays) .
Q. How can computational modeling guide mechanistic studies?
- Density functional theory (DFT) to predict reactive sites and tautomeric equilibria.
- Molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., enzyme active sites).
- MD simulations to assess stability of ligand-protein complexes over time .
Q. What methodologies optimize reaction yields during scale-up synthesis?
- Use flow chemistry to improve heat and mass transfer in exothermic steps (e.g., sulfonation).
- Screen alternative catalysts (e.g., polymer-supported DMAP) to reduce purification steps.
- Employ DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
Methodological Considerations
Q. How to address low solubility in biological assays?
- Prepare co-solvent systems (e.g., DMSO/PBS mixtures) while ensuring <1% DMSO to avoid cytotoxicity.
- Formulate as a nanoparticulate suspension using solvent-antisolvent precipitation.
- Derivatize with hydrophilic groups (e.g., -SO₃Na) without compromising activity .
Q. What analytical approaches validate compound stability under physiological conditions?
- Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to track degradation products.
- Circular dichroism (CD) to monitor conformational changes in protein-binding assays.
- Stability-indicating assays (e.g., USP guidelines) for shelf-life prediction .
Data Analysis & Reporting
Q. How to statistically analyze dose-response data for publication?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
